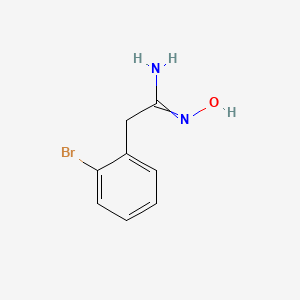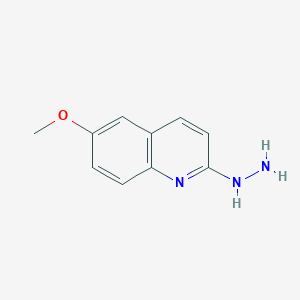
1,3,5,2,4,6-Triazatriphosphorine, 2,4-dichloro-2,4,6,6-tetrafluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5,2,4,6-Triazatriphosphorine, 2,4-dichloro-2,4,6,6-tetrafluoro- is a chemical compound belonging to the class of phosphazenes. Phosphazenes are known for their unique ring structures containing alternating phosphorus and nitrogen atoms. This particular compound is characterized by the presence of chlorine and fluorine atoms attached to the phosphorus atoms, which imparts distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,2,4,6-Triazatriphosphorine, 2,4-dichloro-2,4,6,6-tetrafluoro- typically involves the reaction of hexachlorocyclotriphosphazene with fluorinating agents. One common method includes the use of antimony trifluoride (SbF3) as the fluorinating agent under controlled conditions. The reaction proceeds as follows:
(NPCl2)3+4SbF3→(NPCl2F2)3+4SbCl3
This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5,2,4,6-Triazatriphosphorine, 2,4-dichloro-2,4,6,6-tetrafluoro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to facilitate the substitution.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are phosphazenes with substituted groups such as amino, alkoxy, or thiol groups.
Oxidation and Reduction: The products depend on the specific oxidizing or reducing agents used and the reaction conditions.
Aplicaciones Científicas De Investigación
1,3,5,2,4,6-Triazatriphosphorine, 2,4-dichloro-2,4,6,6-tetrafluoro- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various phosphazene derivatives. It is also used in studying the reactivity and stability of phosphazene compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as an antimicrobial agent and in the development of new pharmaceuticals.
Industry: Used in the production of flame retardants, lubricants, and as a stabilizer in polymers.
Mecanismo De Acción
The mechanism of action of 1,3,5,2,4,6-Triazatriphosphorine, 2,4-dichloro-2,4,6,6-tetrafluoro- involves its ability to interact with various molecular targets. The presence of chlorine and fluorine atoms allows it to form strong bonds with nucleophiles, making it effective in substitution reactions. The compound can also form stable complexes with metal ions, which is useful in catalysis and other applications.
Comparación Con Compuestos Similares
Similar Compounds
Hexachlorocyclotriphosphazene: Similar structure but with all chlorine atoms.
Hexafluorocyclotriphosphazene: Similar structure but with all fluorine atoms.
Mixed Halogen Phosphazenes: Compounds with different combinations of halogens (chlorine, fluorine, bromine).
Uniqueness
1,3,5,2,4,6-Triazatriphosphorine, 2,4-dichloro-2,4,6,6-tetrafluoro- is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct reactivity and stability. This makes it particularly useful in applications where selective substitution reactions are required.
Propiedades
Número CAS |
29871-62-3 |
|---|---|
Fórmula molecular |
Cl2F4N3P3 |
Peso molecular |
281.84 g/mol |
Nombre IUPAC |
2,4-dichloro-2,4,6,6-tetrafluoro-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |
InChI |
InChI=1S/Cl2F4N3P3/c1-10(3)7-11(2,4)9-12(5,6)8-10 |
Clave InChI |
WXMJFOPZCHGDCK-UHFFFAOYSA-N |
SMILES canónico |
N1=P(N=P(N=P1(F)Cl)(F)Cl)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[4-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenoxy]phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12436400.png)
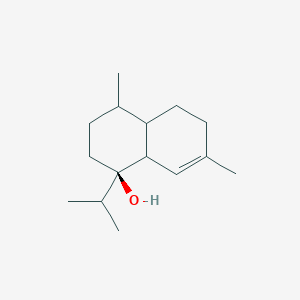
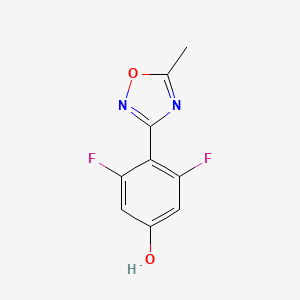
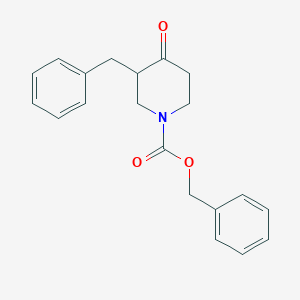
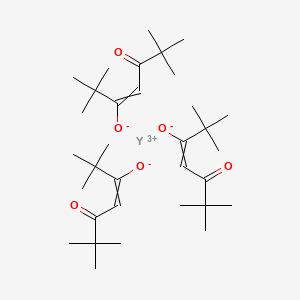


![1-{[(3S,4S,5R,6R)-4,5-bis(acetylsulfanyl)-6-[(acetylsulfanyl)methyl]-2-ethoxyoxan-3-yl]sulfanyl}ethanone](/img/structure/B12436451.png)
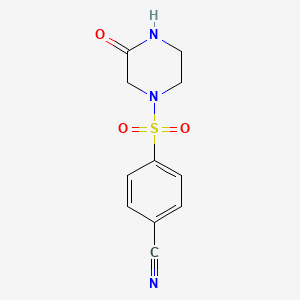
![Ethyl 4-[(tert-butoxycarbonyl)amino]-3-hydroxypentanoate](/img/structure/B12436473.png)

